molecular formula C14H16N2 B581807 N-[(2R)-2-Amino-2-phenylethyl]aniline CAS No. 1501975-72-9

N-[(2R)-2-Amino-2-phenylethyl]aniline

Cat. No.: B581807
CAS No.: 1501975-72-9
M. Wt: 212.296
InChI Key: ZORMNFOQTHQKTD-AWEZNQCLSA-N
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Description

N-[(2R)-2-Amino-2-phenylethyl]aniline (NAPEA) is an organic compound belonging to the class of anilines. It is an amine derivative of benzene and consists of two carbon atoms, two hydrogen atoms, two nitrogen atoms, and one phenyl group. NAPEA is a white crystalline solid with a melting point of 63°C and a boiling point of 253°C. It is soluble in water and ethanol but insoluble in ether and benzene. NAPEA is a versatile molecule that has been widely used in various scientific research applications due to its unique properties and structure.

Scientific Research Applications

Molecular Properties and Interactions

Substituent Effects on Aniline Properties The molecule N-[(2R)-2-Amino-2-phenylethyl]aniline exhibits interesting properties due to its nonplanar structure, with the NH2 group positioned at an angle from the benzene ring plane. The angle and other molecular properties like bond lengths, angles, and the barrier to inversion are influenced by substituents on the phenyl ring. These substituents also affect the pKa of the amino group, demonstrating the sensitivity of this molecule to structural modifications. For instance, electron-donating substituents increase the C—N bond length, the barrier to inversion (Einv), and the pKa, while electron-withdrawing substituents produce the opposite effects. The natural charge on the amino nitrogen has been identified as a good descriptor for correlating these changes, suggesting its utility in predicting molecular behavior in different scenarios (Gross & Seybold, 2000).

Applications in Material Science

Electrochemical Properties and Applications The electrochemical properties of polymer films generated from the polymerization of aromatic compounds with amino groups, like this compound, are significant in various applications. These polymers can be either electroactive or electroinactive, depending on the specific compounds and conditions. The films exhibit kinetic parameters that are crucial for understanding and controlling electron transfer processes at electrode/film interfaces, as well as charge-transport processes within the films. Such properties are foundational for the development of advanced materials in electronics and sensors (Oyama & Ohsaka, 1987).

Novel Emitting Molecular Materials A novel class of color-tunable emitting amorphous molecular materials incorporating aniline structures has been developed. These materials exhibit desirable properties such as reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the ability to form stable amorphous glasses. They are not only excellent emitting materials for organic electroluminescent devices, emitting multicolor light including white, but also serve as host materials for emissive dopants, enabling color tuning and enhanced device performance (Doi et al., 2003).

Properties

IUPAC Name

(1R)-N',1-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORMNFOQTHQKTD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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